molecular formula C20H23N5O2 B12204360 N-(3-methyl-1-oxo-1-{[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]amino}butan-2-yl)benzamide

N-(3-methyl-1-oxo-1-{[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]amino}butan-2-yl)benzamide

Cat. No.: B12204360
M. Wt: 365.4 g/mol
InChI Key: GCVHHZQCCSLVEU-UHFFFAOYSA-N
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Description

N-(3-methyl-1-oxo-1-{[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]amino}butan-2-yl)benzamide is a complex organic compound that features a triazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-oxo-1-{[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]amino}butan-2-yl)benzamide typically involves multiple steps. One common approach is the aromatic nucleophilic substitution of a triazolo-pyridine derivative with an appropriate amine. The reaction conditions often include the use of anhydrous potassium carbonate in a solvent like dimethylformamide (DMF), with the reaction mixture being stirred overnight .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-oxo-1-{[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]amino}butan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazolo-pyridine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-methyl-1-oxo-1-{[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]amino}butan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral and antimicrobial agent.

    Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.

    Industrial Applications: Its unique chemical properties may be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-oxo-1-{[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]amino}butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazolo-pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methyl-1-oxo-1-{[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]amino}butan-2-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a triazolo-pyridine moiety with a benzamide group makes it particularly versatile for various applications.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[3-methyl-1-oxo-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]butan-2-yl]benzamide

InChI

InChI=1S/C20H23N5O2/c1-14(2)18(22-19(26)15-8-4-3-5-9-15)20(27)21-12-11-17-24-23-16-10-6-7-13-25(16)17/h3-10,13-14,18H,11-12H2,1-2H3,(H,21,27)(H,22,26)

InChI Key

GCVHHZQCCSLVEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCCC1=NN=C2N1C=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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